Piroheptine hydrochloride

Description

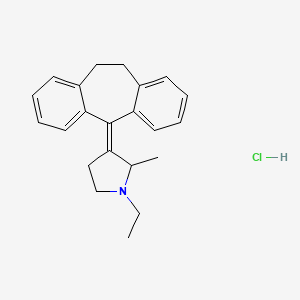

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N.ClH/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22;/h4-11,16H,3,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJNHZOEOXGWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16378-21-5 (Parent) | |

| Record name | Piroheptine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00936870 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16378-22-6 | |

| Record name | Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroheptine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROHEPTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZM573199N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piroheptine Hydrochloride: A Technical Guide on its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroheptine hydrochloride is a therapeutic agent historically used in the management of Parkinsonism. Its clinical efficacy is attributed to a dual mechanism of action, functioning as both a central anticholinergic agent and a dopamine reuptake inhibitor. This technical guide provides an in-depth exploration of these mechanisms, summarizing the available pharmacological data, outlining relevant experimental protocols for its characterization, and visualizing the core signaling pathways involved. While specific quantitative binding and inhibition data for Piroheptine is sparse in publicly accessible literature, this guide establishes its pharmacological profile based on available comparative studies and provides context through data on related compounds.

Core Pharmacological Profile

Piroheptine hydrochloride exerts its therapeutic effects through two primary mechanisms within the central nervous system (CNS):

-

Anticholinergic Activity: Piroheptine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it helps to correct the cholinergic hyperactivity in the striatum that is characteristic of Parkinson's disease, thereby alleviating symptoms such as tremor and rigidity.

-

Dopamine Reuptake Inhibition: Piroheptine inhibits the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration and duration of action of dopamine, compensating for the depleted dopamine levels in the nigrostriatal pathway of Parkinson's patients.

Quantitative Pharmacological Data

Quantitative affinity (Kᵢ) and potency (IC₅₀) values for Piroheptine hydrochloride are not widely reported in peer-reviewed literature. The following tables summarize the available data and provide context with data from other relevant compounds.

Table 1: Muscarinic Receptor Binding Affinity

| Compound | Receptor Target | Kᵢ (nM) | Potency Rank (vs. Piroheptine) |

| Piroheptine | Muscarinic Receptors (non-selective) | Not Available | - |

| Atropine | Muscarinic Receptors (non-selective) | ~1-2 | Higher |

| Mazaticol | Muscarinic Receptors (non-selective) | Not Available | Higher |

| Trihexyphenidyl | Muscarinic Receptors (non-selective) | ~1-5 | Lower |

| Biperiden | Muscarinic Receptors (non-selective) | ~2-6 | Lower |

Data Interpretation: A 1986 study evaluated the potency of several anticholinergic drugs in displacing ³H-QNB (a non-selective muscarinic receptor antagonist) from rat brain preparations. The study found the order of potency to be: mazaticol > atropine > piroheptine > trihexyphenidyl > biperiden.[1] This indicates that Piroheptine has a high affinity for muscarinic receptors, though slightly less potent than atropine in this specific assay.[1]

Table 2: Dopamine Transporter (DAT) Inhibition

| Compound | Target | IC₅₀ (nM) |

| Piroheptine | Dopamine Transporter (DAT) | Not Available |

| Vanoxerine (GBR-12909) | Dopamine Transporter (DAT) | 1 - 51 |

| Benztropine | Dopamine Transporter (DAT) | ~50-150 |

| Tesofensine | Dopamine Transporter (DAT) | 6.5 |

Key Signaling Pathways and Mechanisms

The dual actions of Piroheptine can be visualized at the synaptic level. The following diagrams illustrate its proposed interactions within a dopaminergic and a cholinergic synapse.

References

Piroheptine Hydrochloride: A Technical Overview of its Dopamine Reuptake Inhibitor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piroheptine hydrochloride, with the chemical name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride, has been historically recognized for its utility as an antiparkinsonian agent.[1] Its therapeutic effects are attributed, in part, to its ability to inhibit the reuptake of dopamine in the synaptic cleft, thereby increasing the extracellular concentration and duration of action of this critical neurotransmitter.[2] The dopamine transporter (DAT) is a key protein in the regulation of dopaminergic signaling, and compounds that modulate its function are of significant interest in the development of treatments for a variety of neurological and psychiatric disorders.[3][4]

Chemical Properties

A summary of the key chemical identifiers for Piroheptine hydrochloride is provided in the table below.

| Property | Value |

| IUPAC Name | 1-ethyl-2-methyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)pyrrolidine;hydrochloride |

| Molecular Formula | C22H26ClN |

| Molecular Weight | 339.9 g/mol |

| CAS Number | 16378-22-6 |

| 2D Structure |

|

Table 1: Chemical properties of Piroheptine hydrochloride.[1]

Dopamine Reuptake Inhibition

Mechanism of Action

The primary mechanism by which Piroheptine hydrochloride is understood to exert its effects on the dopaminergic system is through the inhibition of the dopamine transporter (DAT).[2] The DAT is a sodium- and chloride-dependent transporter protein located on the presynaptic membrane of dopaminergic neurons.[4] Its primary function is to clear dopamine from the synaptic cleft, thereby terminating the signal. By binding to the DAT, Piroheptine hydrochloride competitively or non-competitively blocks this reuptake process. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic neurotransmission.[5]

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data, such as IC50 or Ki values, for the binding affinity of Piroheptine hydrochloride to the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). While its activity as a dopamine reuptake inhibitor is qualitatively described, precise potency and selectivity data are not publicly available. The absence of this data precludes the creation of a comparative data table.

Experimental Protocols

The following outlines a generalized experimental protocol for determining the dopamine reuptake inhibitory properties of a compound like Piroheptine hydrochloride. This is a representative methodology based on standard practices in the field.[6][7]

In Vitro Radioligand Binding Assay for Dopamine Transporter

Objective: To determine the binding affinity (Ki) of Piroheptine hydrochloride for the dopamine transporter.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human dopamine transporter (hDAT).

-

Membrane preparation from hDAT-expressing cells.

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Piroheptine hydrochloride test solutions at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation:

-

Culture hDAT-expressing cells to confluence.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [³H]WIN 35,428, and either assay buffer (for total binding), non-specific binding control, or a specific concentration of Piroheptine hydrochloride.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Piroheptine hydrochloride.

-

Determine the IC50 value (the concentration of Piroheptine hydrochloride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the DAT.

-

Signaling Pathways

The inhibition of dopamine reuptake by Piroheptine hydrochloride directly impacts the signaling cascades downstream of dopamine receptors. By increasing the synaptic concentration of dopamine, Piroheptine hydrochloride enhances the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors on postsynaptic neurons.[4] Activation of these G-protein coupled receptors initiates a cascade of intracellular events, including the modulation of adenylyl cyclase activity, which in turn affects cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). These signaling pathways ultimately influence neuronal excitability, gene expression, and synaptic plasticity.

Conclusion

Piroheptine hydrochloride is a compound with established dopamine reuptake inhibitory properties, which provides a pharmacological basis for its use in conditions associated with dopaminergic dysfunction. While the qualitative mechanism of action is understood, a significant gap exists in the publicly available literature regarding its quantitative binding affinity and selectivity for monoamine transporters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of Piroheptine hydrochloride and other novel dopamine reuptake inhibitors. Future research focused on determining the precise pharmacological profile of Piroheptine hydrochloride would be invaluable for a more complete understanding of its therapeutic potential and for guiding the development of next-generation dopaminergic modulators.

References

- 1. Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1) | C22H26ClN | CID 27844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine_reuptake_inhibitor [chemeurope.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

Unveiling the Central Anticholinergic Profile of Piroheptine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroheptine hydrochloride, a tricyclic compound recognized for its utility as an antiparkinsonian agent, is understood to exert its therapeutic effects at least in part through its anticholinergic properties within the central nervous system (CNS).[1][2] As a muscarinic antagonist, it modulates cholinergic signaling, a critical pathway in motor control and cognitive function.[1] This technical guide provides a comprehensive overview of the methodologies employed to characterize the CNS anticholinergic effects of compounds like Piroheptine hydrochloride. While specific quantitative binding data for Piroheptine hydrochloride is not extensively available in public literature, this document details the standard experimental protocols and data presentation formats that are fundamental to such investigations. The guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to evaluate the anticholinergic profile of novel or existing therapeutic agents.

Introduction to Piroheptine Hydrochloride

Piroheptine is a therapeutic agent primarily classified as an antiparkinsonian drug.[2] Structurally, it belongs to the class of tricyclic compounds, a feature it shares with other molecules known for their anticholinergic and antihistaminic activities.[2] Its hydrochloride salt form is utilized for pharmaceutical preparations.[1][3] The therapeutic efficacy of Piroheptine in Parkinson's disease is attributed to its ability to counteract the cholinergic hyperactivity that results from dopamine depletion in the basal ganglia. By blocking muscarinic acetylcholine receptors, Piroheptine helps to restore the balance between dopamine and acetylcholine, thereby alleviating motor symptoms such as tremors and rigidity.[2] Beyond its role in Parkinson's disease, the anticholinergic nature of Piroheptine suggests a broader potential for impacting CNS functions.

Characterizing Muscarinic Receptor Antagonism

The primary mechanism of Piroheptine's anticholinergic action is its antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and functional role in the CNS. A thorough understanding of a compound's binding affinity and selectivity for these subtypes is crucial for predicting its therapeutic effects and potential side effects.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for specific receptor subtypes.[4] These assays measure the ability of an unlabeled drug (the "competitor," e.g., Piroheptine) to displace a radiolabeled ligand that is known to bind to the target receptor.

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., rodent cortex for M1, striatum for M2/M4, or hippocampus for M3) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the muscarinic receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Competition Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled competitor drug (Piroheptine hydrochloride).

-

To determine non-specific binding, include a set of tubes containing a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]

-

Quantitative Data Presentation

| Receptor Subtype | Test Compound Ki (nM) | Reference Compound Ki (nM) (e.g., Atropine) |

| M1 | Data Not Available | ~1 |

| M2 | Data Not Available | ~1 |

| M3 | Data Not Available | ~1 |

| M4 | Data Not Available | ~1 |

| M5 | Data Not Available | ~1 |

| Table 1. Hypothetical Muscarinic Receptor Binding Affinities. This table demonstrates the standard format for presenting Ki values from radioligand binding assays. |

In Vivo Assessment of CNS Anticholinergic Effects

In vivo models are essential for evaluating the functional consequences of muscarinic receptor antagonism in a living organism. These models can assess the ability of a drug to cross the blood-brain barrier and exert anticholinergic effects in the CNS.

Oxotremorine-Induced Tremor Model

Oxotremorine is a potent muscarinic agonist that readily crosses the blood-brain barrier and induces characteristic tremors, salivation, and lacrimation in rodents.[2][3] The ability of a test compound to inhibit these effects is a strong indicator of its central anticholinergic activity.

-

Animal Preparation:

-

Use adult male mice or rats, housed under standard laboratory conditions with free access to food and water.

-

Allow the animals to acclimate to the testing environment before the experiment.

-

-

Drug Administration:

-

Administer the test compound (Piroheptine hydrochloride) via a suitable route (e.g., intraperitoneal injection) at various doses to different groups of animals.

-

Include a control group that receives the vehicle (the solvent used to dissolve the drug).

-

-

Induction of Tremors:

-

After a predetermined pretreatment time (e.g., 30 minutes), administer a standardized dose of oxotremorine (e.g., 0.5 mg/kg, s.c.) to all animals.

-

-

Observation and Scoring:

-

Observe the animals for the presence and severity of tremors at specific time points after oxotremorine administration (e.g., 5, 15, and 30 minutes).

-

Score the tremor intensity using a standardized rating scale (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe tremor).

-

Simultaneously, observe and score other cholinergic signs like salivation and lacrimation.

-

-

Data Analysis:

-

Calculate the mean tremor score for each treatment group at each time point.

-

Compare the tremor scores of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Determine the dose of the test compound that produces a 50% reduction in the tremor score (ED50).

-

Visualization of Methodologies and Pathways

Diagrams are invaluable tools for visualizing complex experimental workflows and signaling pathways. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Figure 1. Radioligand Binding Assay Workflow. A flowchart of the key steps in determining receptor binding affinity.

Figure 2. In Vivo Anticholinergic Assessment Workflow. A flowchart for the oxotremorine-induced tremor model.

Figure 3. Mechanism of Muscarinic Antagonism. Piroheptine blocks acetylcholine at postsynaptic muscarinic receptors.

Conclusion and Future Directions

Piroheptine hydrochloride is an established antiparkinsonian agent with a mechanism of action rooted in its central anticholinergic properties. While its clinical efficacy points to significant interaction with the CNS muscarinic system, a detailed quantitative characterization of its binding profile across the five muscarinic receptor subtypes is not well-documented in publicly accessible literature. The experimental protocols for radioligand binding assays and in vivo models like the oxotremorine-induced tremor test, as outlined in this guide, represent the standard methodologies required to generate this crucial data.

For a more complete understanding of Piroheptine's pharmacological profile and to potentially uncover new therapeutic applications, future research should focus on systematically evaluating its binding affinities (Ki values) for M1-M5 receptors and quantifying its in vivo anticholinergic potency (ED50). Such data would be invaluable for structure-activity relationship studies, for refining our understanding of its therapeutic window, and for guiding the development of next-generation anticholinergic agents with improved selectivity and fewer side effects. This technical guide provides the foundational framework for undertaking these important investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Piroheptine Hydrochloride for Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroheptine hydrochloride is a pharmacologically active compound with a dual mechanism of action, exhibiting both anticholinergic and dopamine reuptake inhibitory properties. These characteristics make it a molecule of significant interest in the context of Parkinson's disease (PD) research. Preclinical studies have demonstrated its neuroprotective potential in animal models of PD, specifically in preventing the depletion of striatal dopamine. This technical guide provides a comprehensive overview of the current state of knowledge on Piroheptine hydrochloride, focusing on its core pharmacological attributes, experimental data, and relevant research methodologies. While specific binding affinities and detailed protocols for Piroheptine are not extensively reported in publicly available literature, this guide synthesizes the existing information to support further investigation and drug development efforts.

Core Pharmacology

Piroheptine hydrochloride's therapeutic potential in Parkinson's disease stems from its ability to modulate two key neurotransmitter systems implicated in the pathophysiology of the disease: the cholinergic and dopaminergic systems.

-

Anticholinergic Activity: By blocking muscarinic acetylcholine receptors, Piroheptine can help to alleviate the motor symptoms of Parkinson's disease, such as tremor and rigidity, which are associated with a relative overactivity of the cholinergic system due to dopamine depletion.

-

Dopamine Reuptake Inhibition: Piroheptine inhibits the dopamine transporter (DAT), leading to an increase in the synaptic concentration and duration of action of dopamine. This mechanism directly addresses the core deficit in Parkinson's disease, which is the loss of dopaminergic neurons in the substantia nigra.

This dual action suggests that Piroheptine may offer both symptomatic relief and potentially disease-modifying effects by protecting dopaminergic neurons from further degeneration.

Data Presentation

| Compound | Target | Parameter | Value | Reference |

| (R)-Phenylpiracetam | Dopamine Transporter (DAT) | Ki | 14.8 µM | |

| (R)-Phenylpiracetam | Dopamine Transporter (DAT) | IC50 | 65.5 µM |

Note: This data is for a compound with a similar mechanism of action and is provided for illustrative purposes. Further research is required to determine the specific binding profile of Piroheptine hydrochloride.

Experimental Protocols

Detailed experimental protocols specifically for Piroheptine hydrochloride are not extensively published. However, based on the available research, the following general methodologies are relevant for evaluating its efficacy in a Parkinson's disease model.

In Vivo Model: MPTP-Induced Neurotoxicity in Mice

This model is widely used to screen for potential anti-parkinsonian drugs.

Objective: To assess the neuroprotective effect of Piroheptine hydrochloride against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration in mice.

Animal Model: C57BL/6J mice are commonly used due to their sensitivity to MPTP.

Experimental Groups:

-

Control (Vehicle)

-

MPTP + Vehicle

-

MPTP + Piroheptine hydrochloride (various doses)

-

Piroheptine hydrochloride alone

Procedure:

-

Drug Administration: Piroheptine hydrochloride is administered (e.g., intraperitoneally) at selected doses for a specified period before and/or after MPTP administration.

-

MPTP Induction: MPTP is administered to induce parkinsonian-like neurodegeneration. A common regimen is multiple intraperitoneal injections over a 24-hour period.

-

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test, pole test, or open-field test to measure coordination, bradykinesia, and locomotor activity.

-

Neurochemical Analysis: At the end of the study, animals are euthanized, and brain tissue (specifically the striatum) is collected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify the extent of neuronal loss in the substantia nigra and striatum.

Expected Outcome: A neuroprotective effect of Piroheptine would be demonstrated by the attenuation of MPTP-induced motor deficits, preservation of striatal dopamine levels, and a reduction in the loss of TH-positive neurons compared to the MPTP + Vehicle group. Pre-treatment with piroheptine has been shown to almost completely prevent the loss of striatal dopamine in MPTP-injected mice[1].

In Vitro Assay: Dopamine Reuptake Inhibition

This assay is used to determine the potency of a compound in inhibiting the dopamine transporter.

Objective: To quantify the inhibitory effect of Piroheptine hydrochloride on dopamine uptake in a synaptosomal preparation.

Preparation:

-

Synaptosomes: Crude synaptosomes are prepared from the striatum of rodents (e.g., rats or mice). The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

Procedure:

-

Incubation: Synaptosomes are pre-incubated with various concentrations of Piroheptine hydrochloride or a vehicle control.

-

Radioligand Uptake: The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Quantification: The radioactivity retained on the filters, representing the amount of [³H]dopamine taken up by the synaptosomes, is measured using a scintillation counter.

-

Data Analysis: The concentration of Piroheptine hydrochloride that inhibits 50% of the specific dopamine uptake (IC50) is calculated from the concentration-response curve.

Visualizations

Signaling Pathway of Piroheptine Hydrochloride

Experimental Workflow for In Vivo MPTP Model

Logical Relationship of Neuroprotection

Conclusion and Future Directions

Piroheptine hydrochloride presents a compelling profile for further investigation as a potential therapeutic agent for Parkinson's disease. Its dual mechanism of action, targeting both the dopaminergic and cholinergic systems, offers a multi-faceted approach to addressing the complex pathophysiology of the disease. The preclinical evidence demonstrating its neuroprotective effects in the MPTP mouse model is promising.

However, to advance the development of Piroheptine, several key areas require further research:

-

Quantitative Pharmacological Characterization: Detailed in vitro binding studies are essential to determine the precise affinity (Ki or IC50 values) of Piroheptine for the dopamine transporter and the different subtypes of muscarinic acetylcholine receptors. This will provide a clearer understanding of its potency and selectivity.

-

Dose-Response and Efficacy Studies: Comprehensive dose-response studies in animal models are needed to establish the optimal therapeutic window for both symptomatic relief and neuroprotection.

-

Mechanism of Neuroprotection: Further investigation is required to elucidate the precise molecular mechanisms by which Piroheptine exerts its neuroprotective effects. This could involve exploring its impact on oxidative stress, neuroinflammation, and apoptotic pathways.

-

Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and overall safety profile of Piroheptine hydrochloride.

Addressing these research gaps will be crucial in determining the clinical viability of Piroheptine hydrochloride as a novel treatment for Parkinson's disease. The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to design and execute the necessary studies to fully explore the therapeutic potential of this promising compound.

References

Neuroprotective Potential of Piroheptine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroheptine hydrochloride, a compound with known anticholinergic and dopamine uptake inhibiting properties, has demonstrated significant neuroprotective potential in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the existing evidence for the neuroprotective effects of Piroheptine hydrochloride, with a focus on its putative mechanisms of action. Due to the limited availability of full-text seminal studies, this guide synthesizes the available data and extrapolates potential signaling pathways based on the compound's known pharmacology. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Piroheptine hydrochloride for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of specific neuronal populations, leading to debilitating motor and non-motor symptoms. A key pathological feature of Parkinson's disease is the degeneration of dopaminergic neurons in the substantia nigra pars compacta. Current therapeutic strategies primarily focus on symptomatic relief. There is a critical need for neuroprotective agents that can slow or halt the degenerative process. Piroheptine hydrochloride has emerged as a compound of interest due to its demonstrated ability to protect dopaminergic neurons in preclinical models[1]. This guide delves into the scientific basis for its neuroprotective potential.

Preclinical Evidence of Neuroprotection

The primary evidence for the neuroprotective efficacy of Piroheptine hydrochloride comes from a study utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The key findings from the available abstract are summarized below.

Data Presentation

Table 1: Summary of Piroheptine Hydrochloride Neuroprotective Effects in an MPTP Mouse Model

| Animal Model | Toxin | Treatment | Key Finding | Quantitative Data | Reference |

| C57BL/6J mice | MPTP | Pre-treatment with Piroheptine hydrochloride | Complete prevention of striatal dopamine loss | Not available in the abstract | [1] |

Note: The precise quantitative data, such as percentage of dopamine preservation or specific concentrations, are not available in the public domain abstracts. The finding is reported qualitatively as "completely prevented loss of striatal dopamine"[1].

Experimental Protocols

While the specific protocol for the Piroheptine hydrochloride study is not fully detailed in the available literature, a representative experimental workflow for the MPTP mouse model of Parkinson's disease is provided below. This protocol is based on established methodologies in the field[2][3][4][5][6].

Representative MPTP Mouse Model Protocol

-

Animal Model: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP[5].

-

MPTP Administration: MPTP hydrochloride is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common sub-acute regimen involves multiple injections over several days (e.g., 20-30 mg/kg, i.p., once daily for 5 consecutive days)[7].

-

Piroheptine Hydrochloride Administration: Based on the abstract, Piroheptine hydrochloride would be administered as a pre-treatment. The exact dosage, timing, and route of administration are not specified but would likely be given prior to each MPTP injection.

-

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.

-

Neurochemical Analysis: At the end of the study period (e.g., 7-21 days post-MPTP), animals are euthanized, and the striata are dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Immunohistochemistry: Brain sections containing the substantia nigra are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal loss.

Experimental Workflow

Putative Neuroprotective Signaling Pathways

The neuroprotective effects of Piroheptine hydrochloride are likely mediated through its dual mechanism of action: inhibition of the dopamine transporter (DAT) and antagonism of muscarinic acetylcholine receptors[1][8]. These actions can counteract the key pathological events induced by MPTP, namely oxidative stress and neuroinflammation[7][9][10][11].

Dopamine Transporter (DAT) Inhibition

By blocking DAT, Piroheptine hydrochloride prevents the uptake of the toxic metabolite of MPTP, MPP+, into dopaminergic neurons. MPP+ exerts its toxicity primarily by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS)[6]. Preventing MPP+ uptake is a primary mechanism of neuroprotection.

Anticholinergic Activity and Neuroprotection

Piroheptine hydrochloride also acts as an antagonist at muscarinic acetylcholine receptors[1][8]. Antagonism of muscarinic receptors, particularly the M1 subtype, has been shown to be neuroprotective in various models of neuronal injury[12][13]. This neuroprotection may be mediated by the activation of AMP-activated protein kinase (AMPK), which in turn can enhance mitochondrial function and reduce oxidative stress[12].

Counteracting MPTP-Induced Pathological Cascades

The neurotoxicity of MPTP extends beyond direct mitochondrial inhibition to include the induction of neuroinflammation[9][11]. Activated microglia release pro-inflammatory cytokines and reactive nitrogen species, which further contribute to neuronal damage. The antioxidant and anti-inflammatory effects potentially mediated by Piroheptine hydrochloride's dual action could interfere with these damaging cascades. For instance, the Nrf2 pathway, a key regulator of the antioxidant response, is a potential downstream target[7][11].

Discussion and Future Directions

The available evidence, though limited, strongly suggests that Piroheptine hydrochloride possesses significant neuroprotective properties against MPTP-induced dopaminergic neurotoxicity. Its dual mechanism of action, combining dopamine uptake inhibition and anticholinergic effects, presents a multi-faceted approach to neuroprotection. The inhibition of MPP+ uptake is a direct and potent protective mechanism. Furthermore, the potential for muscarinic receptor antagonism to bolster mitochondrial health and antioxidant defenses offers a complementary and intriguing avenue for therapeutic intervention.

However, the lack of publicly available, detailed quantitative data and comprehensive experimental protocols is a significant limitation. To fully realize the therapeutic potential of Piroheptine hydrochloride, future research should focus on:

-

Replication and Expansion of Preclinical Studies: Conducting new studies to quantify the neuroprotective efficacy of Piroheptine hydrochloride in the MPTP model and other models of Parkinson's disease (e.g., 6-OHDA, alpha-synuclein models).

-

Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and determining the therapeutic window for its neuroprotective effects.

-

Elucidation of Signaling Pathways: Conducting in-depth molecular studies to confirm the engagement of the putative signaling pathways outlined in this guide, including the AMPK, Nrf2, and MAPK pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the brain penetrance and target engagement of Piroheptine hydrochloride to optimize its therapeutic potential.

Conclusion

Piroheptine hydrochloride represents a promising, albeit under-investigated, candidate for neuroprotective therapy in Parkinson's disease. Its established dual pharmacology provides a strong rationale for its observed efficacy in preclinical models. Further rigorous investigation is warranted to fully characterize its neuroprotective potential and to pave the way for potential clinical development. This technical guide serves as a foundational document to stimulate and inform such future research endeavors.

References

- 1. Suppression of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mouse brain by piroheptine and trihexyphenidyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. modelorg.com [modelorg.com]

- 4. benchchem.com [benchchem.com]

- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. abmole.com [abmole.com]

- 9. Targeting reactive oxygen species, reactive nitrogen species and inflammation in MPTP neurotoxicity and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MPTP-induced oxidative stress and neurotoxicity are age-dependent: evidence from measures of reactive oxygen species and striatal dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

Piroheptine Hydrochloride: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical structure, and known pharmacological profile of piroheptine hydrochloride. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Piroheptine is a tricyclic antidepressant derivative with a pyrrolidine moiety. Its chemical name is 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. The hydrochloride salt is the common pharmaceutical form.

Table 1: Chemical and Physical Properties of Piroheptine

| Property | Value |

| Molecular Formula | C22H25N |

| Molecular Weight | 303.44 g/mol |

| CAS Number | 16378-21-5 |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine |

Table 2: Chemical and Physical Properties of Piroheptine Hydrochloride

| Property | Value |

| Molecular Formula | C22H26ClN[1] |

| Molecular Weight | 339.9 g/mol [1] |

| CAS Number | 16378-22-6[1][2] |

| Melting Point | 250-253 °C[2] |

| Synonyms | Trimol, Piroheptine HCl[1] |

Synthesis of Piroheptine Hydrochloride

Experimental Workflow

The following diagram outlines the key steps in the synthesis of piroheptine.

Description of Synthesis Steps

The synthesis can be broadly described in the following stages:

-

Cyclization: The initial step involves the reaction of 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene with acetonitrile in the presence of a catalyst, such as stannic chloride (SnCl4). This reaction forms the pyrroline ring, yielding 2-methyl-3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-1-pyrroline.

-

Quaternization: The resulting pyrroline intermediate is then quaternized using ethyl iodide. This step introduces the ethyl group to the nitrogen atom, forming an alkyl immonium ion.

-

Reduction: The immonium ion is subsequently reduced. A common reducing agent for this type of transformation is sodium borohydride, which reduces the Schiff base to afford the final piroheptine free base.

-

Salt Formation: Finally, the piroheptine free base is treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Note: This description is a summary of the likely synthetic route. For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, consulting the original patent literature is recommended.

Mechanism of Action and Signaling Pathway

Piroheptine is known to act as a dopamine reuptake inhibitor (DRI). DRIs function by blocking the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Dopamine Reuptake Inhibition Pathway

The following diagram illustrates the mechanism of action of a dopamine reuptake inhibitor like piroheptine at the synaptic level.

At present, there is a lack of publicly available scientific literature detailing the effects of piroheptine on other specific cellular signaling pathways beyond its primary action as a dopamine reuptake inhibitor. Further research is required to fully elucidate its broader pharmacological profile. The structural similarity to cyproheptadine, a known histamine and serotonin antagonist, suggests that piroheptine could potentially interact with other monoamine systems, but this remains to be experimentally verified.

References

Piroheptine Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroheptine hydrochloride, developed under the brand name Trimol by Fujisawa Pharmaceutical Co., is a synthetic antiparkinsonian agent with a multifaceted pharmacological profile.[1][2] Structurally distinct from levodopa, it represents an earlier therapeutic strategy in the management of Parkinson's disease, focusing on the modulation of multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of Piroheptine hydrochloride, drawing from available scientific literature and patent filings.

Discovery and Development History

The initial synthesis and pharmacological characterization of Piroheptine were described in the late 1960s and early 1970s. U.S. Patent 3,454,595, assigned to Fujisawa Pharmaceutical Co., details the synthesis of a series of dibenzo[a,d]cycloheptene derivatives, including Piroheptine.[1] Subsequent pharmacological studies in the 1970s established its profile as an antiparkinsonian agent with anticholinergic and antihistaminic properties.[1][2] A significant aspect of its mechanism, the inhibition of dopamine reuptake, was also elucidated during this period, positioning it as a dopamine reuptake inhibitor (DRI).[1]

Later research in the 1980s further explored its neuroprotective potential. A notable study demonstrated its ability to suppress MPTP-induced dopaminergic neurotoxicity in mice, suggesting a potential disease-modifying role beyond symptomatic relief.[1]

Chemical Synthesis

The synthesis of Piroheptine involves a multi-step process starting from 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.[1]

Experimental Protocol: Synthesis of Piroheptine

-

Reaction of 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene with acetonitrile: The starting material is reacted with acetonitrile in the presence of a stannic chloride (SnCl4) catalyst. This step forms the pyrroline ring, yielding 2-methyl-3-(10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-ylidene)-1-pyrroline.[1]

-

Quaternization: The resulting pyrroline derivative is then treated with ethyl iodide. This step introduces an ethyl group to the nitrogen atom, forming a quaternary ammonium salt (an alkyl immonium ion).[1]

-

Reduction: The final step involves the reduction of the Schiff base using sodium borohydride to yield Piroheptine.[1]

Pharmacological Profile and Mechanism of Action

Piroheptine hydrochloride exhibits a complex mechanism of action, targeting three distinct pathways relevant to the pathophysiology of Parkinson's disease.[1]

-

Dopamine Reuptake Inhibition (DRI): Piroheptine inhibits the presynaptic reuptake of dopamine. By blocking the dopamine transporter (DAT), it increases the concentration and prolongs the action of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission helps to compensate for the depleted dopamine levels characteristic of Parkinson's disease.[1]

-

Anticholinergic Activity: The drug possesses anticholinergic properties, meaning it blocks the action of acetylcholine. In Parkinson's disease, the depletion of dopamine leads to a relative overactivity of acetylcholine, contributing to motor symptoms like tremor and rigidity. By antagonizing muscarinic acetylcholine receptors, Piroheptine helps to restore the balance between dopamine and acetylcholine.

-

Antihistamine Activity: Piroheptine also acts as an antihistamine, blocking histamine H1 receptors. While the role of histamine in the core symptoms of Parkinson's disease is less defined, this property may contribute to some of the drug's sedative effects.[1]

Quantitative Data

Detailed quantitative data from clinical trials are not extensively available in the public domain. However, preclinical toxicity data has been reported.

| Toxicity Data for Piroheptine Hydrochloride | |

| Test Animal | LD50 (mg/kg) |

| Mouse (male) | |

| Oral | 153 |

| Intravenous (i.v.) | 19 |

| Intraperitoneal (i.p.) | 95 |

| Subcutaneous (s.c.) | 109 |

| Rat (male) | |

| Oral | 600 |

| Intravenous (i.v.) | 17 |

| Intraperitoneal (i.p.) | 110 |

| Subcutaneous (s.c.) | 330 |

| Data sourced from Hitomi et al., Arzneim.-Forsch. 22, 961 (1972).[2] |

Conclusion

Piroheptine hydrochloride represents an early, multi-target approach to the treatment of Parkinson's disease. Its unique combination of dopamine reuptake inhibition, anticholinergic, and antihistaminic activities provided a symptomatic treatment option prior to the widespread use of more selective agents. While it is not a first-line therapy today, the study of its discovery and development provides valuable insights into the historical evolution of antiparkinsonian drug design. Further research into its neuroprotective properties, as suggested by early studies, could warrant a re-evaluation of its therapeutic potential or that of its analogs. Researchers interested in a deeper understanding of its pharmacology are encouraged to consult the primary literature from the 1970s and 1980s.

References

Piroheptine Hydrochloride: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Piroheptine hydrochloride is a compound for which there is limited publicly available research. This document synthesizes the available information; however, extensive quantitative data and detailed experimental protocols are scarce in accessible literature.

Introduction

Piroheptine hydrochloride is a synthetic compound that has been investigated for its therapeutic potential, primarily as an antiparkinsonian agent.[1] Marketed under the brand name Trimol, its pharmacological activity is characterized by a multi-target profile, encompassing anticholinergic, antihistaminic, and dopamine reuptake inhibition properties.[1] This guide provides a comprehensive overview of the known pharmacological characteristics of Piroheptine hydrochloride, based on the available scientific literature.

Physicochemical Properties

Piroheptine hydrochloride is the hydrochloride salt of Piroheptine.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C22H25N | Drug Central |

| Molecular Weight | 303.45 g/mol | Drug Central |

| CAS Number | 16378-21-5 (Piroheptine) | Wikipedia |

| CAS Number (HCl) | 16378-22-6 | Wikipedia |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d][3]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | Wikipedia |

| Synonyms | Trimol, Piroheptine HCl, FK-1190 | PubChem |

Pharmacological Profile

The therapeutic effects of Piroheptine hydrochloride in the context of Parkinson's disease are believed to stem from its combined actions on several neurotransmitter systems.

Mechanism of Action

Piroheptine hydrochloride's mechanism of action is multifactorial:

-

Anticholinergic Activity: As a muscarinic antagonist, Piroheptine hydrochloride helps to correct the cholinergic-dopaminergic imbalance in the basal ganglia, a hallmark of Parkinson's disease.[2][4] This action is thought to alleviate symptoms such as tremor and rigidity.

-

Dopamine Reuptake Inhibition (DRI): Piroheptine has been observed to prevent the reuptake of dopamine.[1] This inhibition increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

-

Antihistaminic Activity: The compound also possesses antihistamine properties, though the contribution of this activity to its antiparkinsonian effects is less clear.[1]

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

Pharmacodynamics

| Pharmacological Action | Effect | Implication in Parkinson's Disease | Reference |

| Muscarinic Receptor Antagonism | Blocks acetylcholine at muscarinic receptors. | Reduction of tremor and rigidity. | [2][4] |

| Dopamine Reuptake Inhibition | Blocks the dopamine transporter (DAT), increasing synaptic dopamine. | Alleviation of bradykinesia and other motor symptoms. | [1] |

| Histamine Receptor Antagonism | Blocks H1 histamine receptors. | Sedative effects; potential contribution to side effect profile. | [1] |

| Neuroprotection | Prevents MPTP-induced loss of striatal dopamine in mice. | Potential to slow the progression of dopaminergic neurodegeneration. | [5] |

Experimental Protocols and Findings

A key study highlighting the neuroprotective potential of Piroheptine hydrochloride was conducted by Saitoh T. in 1988.[5] While the full text is not widely available, the abstract provides insight into the experimental design and primary findings.

Suppression of MPTP-Induced Dopaminergic Neurotoxicity in Mice

-

Objective: To investigate the effect of Piroheptine on the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced depletion of dopamine in the mouse striatum. MPTP is a well-established model for inducing parkinsonism in animals.[5]

-

Methodology (inferred from abstract):

-

Animal Model: C57BL mice were used.

-

Neurotoxin Administration: Mice were treated with MPTP to induce dopaminergic neurotoxicity, leading to a depletion of striatal dopamine.

-

Drug Administration: A group of mice was pre-treated with Piroheptine hydrochloride before MPTP administration. Other groups were pre-treated with trihexyphenidyl (another anticholinergic) or clomipramine (a serotonin uptake inhibitor) for comparison.

-

Endpoint Measurement: The concentration of dopamine in the striatum was measured post-treatment to assess the extent of neuroprotection.

-

-

Key Findings:

Pharmacokinetics

Detailed pharmacokinetic data for Piroheptine hydrochloride, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the reviewed literature.

Clinical Trials and Therapeutic Use

Piroheptine hydrochloride has been used as an antiparkinsonian agent.[1] However, information regarding extensive clinical trials, dosing regimens, and safety profiles is limited in contemporary medical literature. Like other anticholinergic drugs used for Parkinson's disease, its use may be limited by neuropsychiatric and cognitive side effects, especially in older patients.

Summary and Future Directions

Piroheptine hydrochloride is a pharmacologically active compound with a compelling multi-target mechanism of action for the potential treatment of Parkinson's disease. Its ability to act as an anticholinergic, antihistamine, and, notably, a dopamine reuptake inhibitor, suggests a synergistic effect in managing parkinsonian symptoms. Preclinical evidence points towards a neuroprotective effect, which warrants further investigation.

Significant gaps remain in the understanding of Piroheptine hydrochloride's full pharmacological profile. Future research should focus on:

-

Determining the binding affinities and selectivity of Piroheptine hydrochloride for various neurotransmitter receptors and transporters.

-

Conducting comprehensive pharmacokinetic studies in animal models and humans.

-

Elucidating the specific metabolic pathways of the compound.

-

Performing well-controlled clinical trials to establish its efficacy and safety in comparison to current antiparkinsonian therapies.

A more thorough investigation into this compound could reveal its full therapeutic potential and place in the management of Parkinson's disease and potentially other neurological disorders.

References

- 1. Piroheptine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1) | C22H26ClN | CID 27844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]

- 5. Suppression of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mouse brain by piroheptine and trihexyphenidyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation of Piroheptine Hydrochloride for Alzheimer's Disease: A Review of Currently Available Evidence

A comprehensive review of scientific literature reveals a notable absence of preclinical or clinical investigations into the use of Piroheptine hydrochloride for the treatment of Alzheimer's disease. While the user's query sought an in-depth technical guide on this topic, extensive searches did not yield any studies, quantitative data, or established experimental protocols directly linking Piroheptine hydrochloride to Alzheimer's disease research.

Instead, the available information positions Piroheptine hydrochloride in a different therapeutic context and highlights a class effect that raises significant concerns for its potential use in dementia.

Piroheptine Hydrochloride: Primary Pharmacological Profile

Piroheptine is identified in the scientific literature as an anticholinergic drug with properties that also include the inhibition of dopamine uptake. Its primary area of investigation, as indicated by a preclinical study, has been in the context of Parkinson's disease. In a mouse model of Parkinson's, pretreatment with Piroheptine was found to completely prevent the loss of striatal dopamine induced by the neurotoxin MPTP, suggesting a potential neuroprotective effect in that specific neurodegenerative model.[1]

The Anticholinergic Paradox in Alzheimer's Disease

The core of Alzheimer's disease pathology involves a deficiency in the neurotransmitter acetylcholine, which is crucial for memory and cognitive functions.[2][3] Consequently, a primary therapeutic strategy for managing Alzheimer's symptoms involves the use of cholinesterase inhibitors, which work to increase the levels of acetylcholine in the brain.[3][4][5]

Conversely, anticholinergic drugs like Piroheptine function by blocking the action of acetylcholine.[1] This mechanism of action is diametrically opposed to the therapeutic goals in Alzheimer's disease.

Furthermore, a substantial body of evidence from multiple observational studies indicates that the long-term use of medications with strong anticholinergic properties is associated with an increased risk of developing dementia, including Alzheimer's disease.[6][7][8][9][10] The risk appears to be cumulative, with higher doses and longer duration of use correlating with a greater likelihood of cognitive decline.[6][9] This well-documented association makes anticholinergic compounds unlikely candidates for Alzheimer's disease therapy and raises a significant safety concern.

Lack of Evidence for Neuroprotection in Alzheimer's Models

Searches for neuroprotective effects of Piroheptine hydrochloride in the context of Alzheimer's disease did not yield any relevant results. While the term "neuroprotection" is broad, and Piroheptine did show a protective effect on dopaminergic neurons in a Parkinson's model, there is no evidence to suggest this effect would translate to the distinct pathophysiology of Alzheimer's disease, which is characterized by amyloid-beta plaques and tau tangles.

Conclusion

Based on the available scientific literature, Piroheptine hydrochloride is not a compound that has been investigated for the treatment of Alzheimer's disease. Its pharmacological profile as an anticholinergic agent runs counter to the established understanding of the neurochemical imbalances in Alzheimer's disease and aligns it with a class of drugs associated with an increased risk of dementia. Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways related to Piroheptine for Alzheimer's disease, is not possible at this time due to the absence of foundational research. Future research may explore novel mechanisms of existing drugs, but at present, the focus of Alzheimer's drug development remains on modalities such as anti-amyloid and anti-tau therapies, and cholinergic enhancement.

References

- 1. Suppression of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mouse brain by piroheptine and trihexyphenidyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]

- 5. Progress update: Pharmacological treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekahealth.com [eurekahealth.com]

- 7. Anticholinergic medication use and dementia: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticholinergic Drug Exposure and the Risk of Dementia: A Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. uspharmacist.com [uspharmacist.com]

Methodological & Application

Piroheptine Hydrochloride: Application Notes and Protocols for In Vivo Studies in the MPTP Mouse Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Piroheptine hydrochloride in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The information compiled is based on available scientific literature and standard protocols for neuroprotective agent testing.

Introduction

Piroheptine is an anticholinergic agent that also functions as a dopamine uptake inhibitor.[1] This dual mechanism of action makes it a compound of interest for neuroprotection in Parkinson's disease models. Studies have shown that pretreatment with Piroheptine hydrochloride can completely prevent the striatal dopamine depletion induced by MPTP in mice, suggesting a potent neuroprotective effect against this specific toxin.[1] The MPTP mouse model is a widely utilized preclinical tool that recapitulates many of the pathological hallmarks of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[2][3]

Mechanism of Action

The neurotoxin MPTP induces parkinsonism by being metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4] Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[4]

Piroheptine's neuroprotective effect is hypothesized to stem from its ability to inhibit the dopamine transporter. By blocking DAT, Piroheptine likely prevents the uptake of MPP+ into dopaminergic neurons, thereby averting the downstream toxic cascade. Its anticholinergic properties may also contribute to symptomatic relief, although this is not the primary mechanism of neuroprotection in this model.

Quantitative Data Summary

The following tables represent the expected outcomes of Piroheptine hydrochloride treatment in an MPTP mouse model based on published findings. Specific values are illustrative and may vary based on the exact experimental protocol.

Table 1: Neurochemical Analysis - Striatal Dopamine Levels

| Treatment Group | Dopamine Level (ng/mg tissue) | % of Control |

| Vehicle Control | 15.0 ± 1.2 | 100% |

| MPTP-Treated | 3.0 ± 0.5 | 20% |

| Piroheptine + MPTP | 14.5 ± 1.5 | 97% |

| Piroheptine Only | 15.2 ± 1.3 | 101% |

Data are presented as mean ± SEM. Based on the finding that Piroheptine "completely prevented loss of striatal dopamine".[1]

Table 2: Behavioral Assessment - Rotarod Test

| Treatment Group | Latency to Fall (seconds) |

| Vehicle Control | 180 ± 15 |

| MPTP-Treated | 60 ± 10 |

| Piroheptine + MPTP | 170 ± 18 |

| Piroheptine Only | 175 ± 16 |

Data are presented as mean ± SEM. Illustrative data showing motor deficit in MPTP-treated mice and its reversal by Piroheptine.[5]

Experimental Protocols

The following are representative protocols for evaluating the neuroprotective effects of Piroheptine hydrochloride in an MPTP-induced mouse model of Parkinson's disease.

Animal Model and MPTP Administration

A subacute MPTP administration protocol is often used to induce a consistent loss of dopaminergic neurons.[3]

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

MPTP Solution: Dissolve MPTP hydrochloride in sterile 0.9% saline.

-

Administration: Administer MPTP at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[3] Control animals receive saline injections.

Piroheptine Hydrochloride Administration

To assess the neuroprotective effects, Piroheptine should be administered prior to MPTP.

-

Piroheptine Solution: Dissolve Piroheptine hydrochloride in sterile 0.9% saline.

-

Dosage: Based on preclinical studies of similar compounds, a starting dose range of 5-20 mg/kg (i.p.) can be explored.

-

Administration Schedule: Administer the selected dose of Piroheptine hydrochloride 30 minutes prior to each MPTP injection for five consecutive days.

Behavioral Assessments

Behavioral tests should be conducted 2-3 days after the final MPTP injection to assess motor deficits.

-

Rotarod Test:

-

Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

-

On the test day, place each mouse on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse.

-

Perform three trials with a 15-20 minute inter-trial interval.

-

-

Open Field Test:

-

Place a mouse in the center of an open field arena (e.g., 40x40 cm).

-

Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).

-

Use an automated tracking system to record total distance traveled, time spent in the center versus periphery, and rearing frequency.[2]

-

Neurochemical Analysis

Striatal dopamine levels can be quantified using High-Performance Liquid Chromatography (HPLC).

-

Following behavioral testing, euthanize the mice.

-

Rapidly dissect the striata on an ice-cold surface.

-

Homogenize the tissue in an appropriate buffer.

-

Centrifuge the homogenate and filter the supernatant.

-

Analyze the supernatant for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Histological Analysis

Immunohistochemistry can be used to visualize and quantify the loss of dopaminergic neurons.

-

Perfuse mice with saline followed by 4% paraformaldehyde.

-

Dissect and post-fix the brains.

-

Cryoprotect the brains in a sucrose solution.

-

Section the substantia nigra and striatum using a cryostat.

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Conclusion

Piroheptine hydrochloride demonstrates significant neuroprotective potential in the MPTP mouse model of Parkinson's disease, primarily through the inhibition of dopamine transporter and the prevention of MPP+ uptake. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of Piroheptine and similar compounds in a preclinical setting. Careful consideration of experimental design, including appropriate controls and standardized assessment methods, is crucial for obtaining reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

Proposed HPLC Method for the Quantification of Piroheptine Hydrochloride

Application Note

Introduction

Piroheptine hydrochloride is an antiparkinsonian agent with anticholinergic properties. Accurate and reliable quantification of Piroheptine hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note describes a proposed isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Piroheptine hydrochloride.

Principle

The proposed method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of Piroheptine hydrochloride between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength determined by the UV absorbance maximum of Piroheptine hydrochloride.

Chromatographic Conditions (Proposed)

A summary of the proposed chromatographic conditions is presented in Table 1. These conditions are based on methods for the structurally related compound Cyproheptadine hydrochloride and may require optimization for Piroheptine hydrochloride.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Value |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection | UV at 285 nm |

| Diluent | Mobile Phase |

Experimental Protocol

1. Reagents and Materials

-

Piroheptine hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

2. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of KH2PO4 in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Piroheptine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the expected linear range (e.g., 1-20 µg/mL).

3. Sample Preparation

-

For Bulk Drug: Accurately weigh about 10 mg of the Piroheptine hydrochloride sample, dissolve it in the diluent in a 100 mL volumetric flask, and dilute to the mark. Further dilute to a concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 10 mg of Piroheptine hydrochloride to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak areas.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 10 µg/mL) five times. The acceptance criteria are typically:

-

Tailing factor (Asymmetry factor): ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Data Presentation

Table 2: Hypothetical Method Validation Parameters (Requires Experimental Verification)

| Parameter | Hypothetical Result |